Natriumethylxanthogenat

Übersicht

Beschreibung

Sodium ethylxanthate is a chemical compound that is not directly discussed in the provided papers, but its potassium salt counterpart, potassium ethyl xanthate, is mentioned. Potassium ethyl xanthate is known to act as a corrosion inhibitor for copper in acidic chloride solutions . It is also used in the mobilization of nickel in biological systems, where it can form highly lipophilic complexes with nickel, facilitating the penetration of these complexes through cellular membranes . Although these papers do not directly address sodium ethylxanthate, the properties and reactions of its potassium salt may offer insights into the behavior of the sodium salt in similar contexts.

Synthesis Analysis

The synthesis of related compounds involves hydrolytic condensation, as seen in the synthesis of sodium cis-tetraethylcyclotetrasiloxanolate, which is produced from ethyltriethoxysilane in the presence of NaOH . While this does not directly describe the synthesis of sodium ethylxanthate, it provides an example of how sodium salts may be synthesized in a laboratory setting.

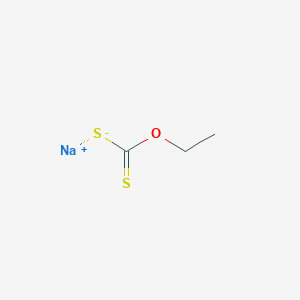

Molecular Structure Analysis

The molecular structure of sodium ethylxanthate is not directly analyzed in the provided papers. However, the structure of a related sodium compound, sodium cis-tetraethyltetrasiloxanolate, was determined by X-ray diffraction analysis . This indicates that similar analytical techniques could potentially be applied to determine the molecular structure of sodium ethylxanthate.

Chemical Reactions Analysis

The chemical reactions involving potassium ethyl xanthate include its ability to inhibit the anodic dissolution of copper and to increase the uptake of nickel in biological tissues when forming complexes with the metal . These reactions suggest that ethylxanthate compounds can interact with metal ions, which may also be true for sodium ethylxanthate.

Physical and Chemical Properties Analysis

The physical and chemical properties of sodium ethylxanthate are not directly reported in the provided papers. However, the electrochemical oxidation of sodium ethyl xanthate in aqueous solutions is studied, indicating that it can undergo electrooxidation under certain conditions, such as specific temperature ranges, current densities, and xanthate concentrations . This provides some insight into the reactivity and stability of the compound under electrochemical conditions.

Wissenschaftliche Forschungsanwendungen

Mineralienaufbereitung und Flotation

Natriumethylxanthogenat ist ein prominenter Kollektor im Schäumenflotationsverfahren für Sulfiderze . Es wird verwendet, um die Oberfläche von Mineralien hydrophob zu machen, was ihre Trennung von der Gangart erleichtert. Diese Anwendung ist in der Bergbauindustrie für die Gewinnung von wertvollen Metallen wie Kupfer, Nickel, Silber und Gold von entscheidender Bedeutung .

Abwasserbehandlung

In der mineralischen Aufbereitungsabwasser stellt restliches Xanthogenat eine Umwelt- und Gesundheitsgefahr dar. Die Forschung hat sich auf die Entwicklung von Behandlungstechnologien zur Abbau von Xanthogenat-Schadstoffen konzentriert. Dazu gehören Koagulation/Flockung, Adsorption, mikrobiologische, Fenton-, Ozonoxidations- und photokatalytische Methoden .

Umweltfreundliche Flotationsmittel

Bemühungen, die Umweltbelastung von Flotationsprozessen zu minimieren, haben zur Entwicklung neuer umweltfreundlicher, Xanthogenat-basierter Flotationsmittel geführt. Diese Mittel zielen darauf ab, die Sammlereffizienz zu erhalten und gleichzeitig die Toxizität zu reduzieren, wobei die Forschung die Synergie von Xanthogenaten mit Biomasse und biologisch abbaubaren grünen Reagenzien untersucht .

Korrosionsschutzanwendungen

This compound wurde als Korrosionsschutzmittel untersucht. Studien zeigen, dass es die Korrosion in sauren Umgebungen deutlich hemmen kann, was es zu einem möglichen Kandidaten für den Schutz von Metalloberflächen in industriellen Anwendungen macht .

Organometallische Chemie

Als organometallische Verbindung findet this compound Anwendung in verschiedenen chemischen Reaktionen, wobei es als Reagenz, Katalysator oder Vorläufermaterial dient. Seine Rollen sind vielfältig, von der Dünnschichtdeposition bis hin zur Pharmazie und LED-Herstellung .

Verbesserte Gewinnung von Metallsulfiden

Die Fähigkeit der Verbindung, selektiv an Metallsulfidoberflächen zu binden, hat sie zu einem wertvollen Mittel bei der verbesserten Gewinnung von Metallsulfiden aus Erzschlämmen gemacht. Diese Spezifität ist besonders vorteilhaft für die effiziente Extraktion von Metallen in komplexen Erzen .

Safety and Hazards

Sodium ethyl xanthate is flammable and its dust may form an explosive mixture with air . It is toxic and has severe corrosive hazard . It is harmful if swallowed or if inhaled, and it is toxic in contact with skin . It causes severe skin burns and eye damage . It causes damage to organs through prolonged or repeated exposure . It is toxic to aquatic life with long-lasting effects .

Zukünftige Richtungen

The Sodium Ethyl Xanthate market is experiencing substantial growth due to the rising demand for flotation agents in the mining industry . The growing emphasis on sustainable mining practices and stricter regulations regarding the use of chemicals in the mining industry will drive the demand for eco-friendly flotation agents like Sodium Ethyl Xanthate . Additionally, the increasing investments in mining activities in emerging economies, coupled with the rising consumption of minerals in various sectors, will further boost the growth of the Sodium Ethyl Xanthate market .

Wirkmechanismus

Target of Action

Sodium ethylxanthate (SEX) is an organosulfur compound primarily used in the mining industry as a flotation agent . Its primary targets are sulfide minerals, on which it easily adsorbs .

Mode of Action

The compound works by enhancing the hydrophobicity of the mineral surface, allowing metal-sulfides to attach to its polar end . The hydrophobic non-polar end then rises to the water surface with air bubbles, forming a froth that can be skimmed off . This process is key in the froth flotation method used for efficient mineral processing and metal recovery .

Biochemical Pathways

Sodium ethylxanthate’s action involves a series of chemical reactions. It is susceptible to hydrolysis and oxidation at low pH . Hydrolysis results in the formation of ethanol and carbon disulfide , while oxidation produces diethyl dixanthogen disulfide .

Pharmacokinetics

, which would influence its absorption and distribution. Its rapid hydrolysis at pH less than 9 at 25 °C suggests that it’s metabolized quickly under certain conditions.

Result of Action

The result of sodium ethylxanthate’s action is the separation of valuable minerals from ores in the mining industry . On a molecular level, it alters the surface properties of the target minerals, making them hydrophobic and allowing them to be separated from the rest of the material .

Action Environment

The action of sodium ethylxanthate is influenced by environmental factors such as pH and temperature. It rapidly hydrolyses at pH less than 9 at 25 °C . In cold climates, the degradation kinetics of xanthates may be slower, leading to higher concentrations of xanthate residues in the discharge water . This could potentially lead to environmental impacts, highlighting the importance of careful management and removal strategies .

Biochemische Analyse

Biochemical Properties

Sodium ethylxanthate is the conjugate base of the ethyl xanthic acid, a strong acid with pKa of 1.6 . It easily adsorbs on the surface of many sulfide minerals , a key step in froth flotation

Cellular Effects

It is known that Sodium ethylxanthate rapidly hydrolyses at pH less than 9 at 25 °C . This could potentially influence cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

It is known to undergo hydrolysis and oxidation at low pH . The product of this reaction is diethyl dixanthogen disulfide

Temporal Effects in Laboratory Settings

Sodium ethylxanthate’s aqueous solutions are stable at high pH if not heated

Dosage Effects in Animal Models

It is known that Sodium ethylxanthate has moderate oral and dermal toxicity in animals and is irritating to eyes and skin .

Metabolic Pathways

It is known that Sodium ethylxanthate is the conjugate base of the ethyl xanthic acid .

Transport and Distribution

It is known that Sodium ethylxanthate is soluble in water , which could potentially influence its localization or accumulation.

Subcellular Localization

Given its solubility in water , it could potentially be localized in the cytoplasm or other aqueous compartments within the cell.

Eigenschaften

IUPAC Name |

sodium;ethoxymethanedithioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H6OS2.Na/c1-2-4-3(5)6;/h2H2,1H3,(H,5,6);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZFBEFUNINJXRQ-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=S)[S-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H5NaOS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

151-01-9 (Parent) | |

| Record name | Sodium O-ethyl dithiocarbonate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000140909 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID1044801 | |

| Record name | SEX | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1044801 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

140-90-9 | |

| Record name | Sodium O-ethyl dithiocarbonate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000140909 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Carbonodithioic acid, O-ethyl ester, sodium salt (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | SEX | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1044801 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Sodium O-ethyl dithiocarbonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.947 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SODIUM ETHYLXANTHATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3R5A3652VK | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

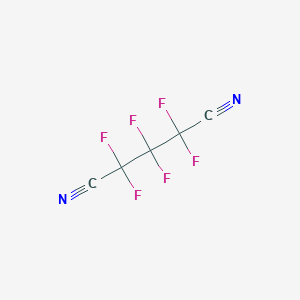

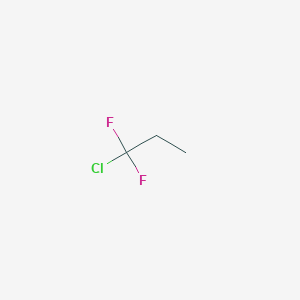

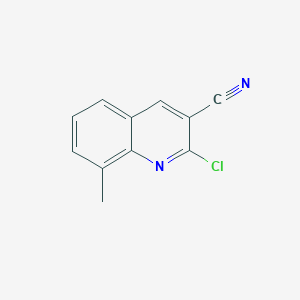

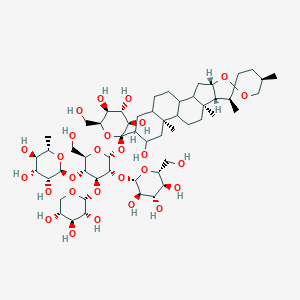

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

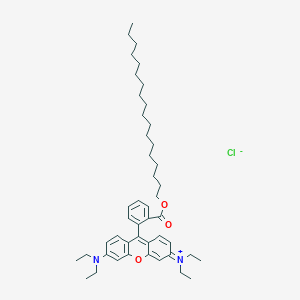

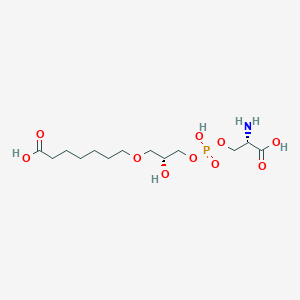

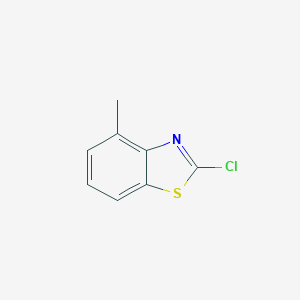

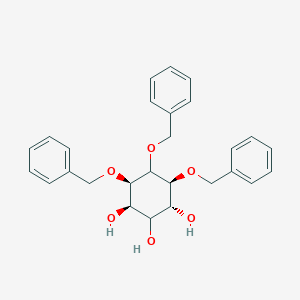

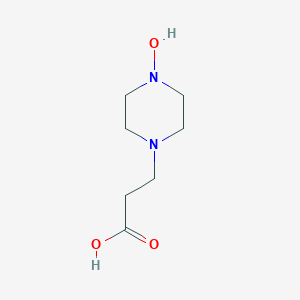

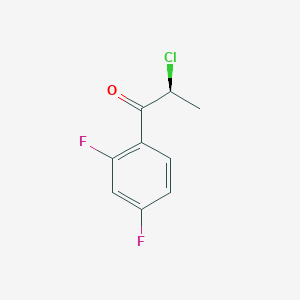

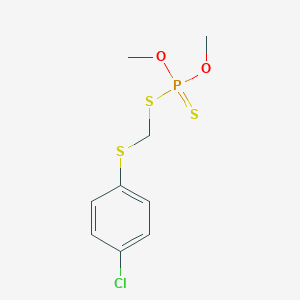

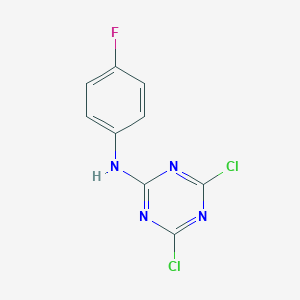

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-Amino-4-[3-(2-amino-4-carbamimidoylphenoxy)propoxy]benzenecarboximidamide](/img/structure/B148530.png)